molecular formula C10H19ClN4O2 B1342563 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 324002-49-5

5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No. B1342563
CAS RN: 324002-49-5
M. Wt: 262.74 g/mol
InChI Key: DWPGKJBUHDOVAD-UHFFFAOYSA-N
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Description

The compound "5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their various biological activities, including anti-inflammatory and antioxidant properties. They are also key components in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps such as cyclization, nitration, reduction, and acid reactions. For instance, the preparation of 2,5-diamino-4,6-dihydroxypyrimidine, a related compound, starts with diethyl malonate and guanidine hydrochloride and involves optimizing reaction conditions and operational procedures to improve yield and product quality . Similarly, the synthesis of 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione involves the reaction of 6-methylpyrimidine-2,4-dione with diethylamine and formaldehyde in ethanol .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is typically confirmed using techniques such as mass spectrometry, nuclear magnetic resonance spectrometry, and elemental analysis . These methods ensure the correct identification of the synthesized compounds and their structural integrity.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including one-pot syntheses and condensation reactions. For example, one-pot condensation of 2-substituted 6-aminopyrimidin-4(3H)-ones with aromatic aldehydes and dimedone in acetic acid without a catalyst can yield new substituted pyrimidoquinoline diones . Additionally, the functionalization of 6-hydrazino-1,3-dimethyluracils can lead to the synthesis of pyrazolopyrimidine diones and arylidenebarbituric acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as melting points, are crucial for determining their purity and potential applications. These properties are often influenced by the substituents on the pyrimidine ring, which can also affect the compound's biological activity. For instance, the anti-inflammatory activity of 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione was evaluated using a mouse ear swelling test, indicating its potential therapeutic use . Moreover, the antioxidant activity of certain pyrimidine-2,4-dione derivatives was assessed using ABTS and DPPH scavenging assays, demonstrating their effectiveness in comparison to standard ascorbic acid .

Scientific Research Applications

Synthesis and Structural Studies

  • Scalable Synthesis without Hazardous Intermediates: A study outlined the scalable synthesis of a structurally similar compound, 1,1-Diamino-2,2-dinitroethene, noting the avoidance of hazardous intermediates and by-products, thus enhancing process safety and scalability (Jalový et al., 2013).
  • Photochemical Transformations: Another research highlighted the unusual photochemistry of a related pyrimidinedione, detailing the formation of a novel bicyclic product upon photolysis (Shorunov et al., 2018).
  • Hydrogen-bond-based Synthon Motifs: A study focused on cocrystals of chlorouracil and its derivatives, exploring hydrogen and halogen bond-based synthon motifs with several triazine and pyrimidine derivatives (Gerhardt & Egert, 2015).

Chemical Reactions and Properties

  • Novel Synthesis Methods: Research presented novel synthesis methods for chromenopyrimidines, highlighting the preparation of these compounds through innovative procedures and their potential applications in pharmaceutical chemistry (Osyanin et al., 2014).
  • Multicomponent Reactions: A paper reported the synthesis of a complex compound via multicomponent reactions, detailing the high yield and structural confirmation through spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
  • Thietanyl-substituted Pyrimidine-diones: A study showcased the synthesis of thietanyl-substituted pyrimidine-diones, contributing to the field of heterocyclic compounds with potential pharmacological properties (Kataev et al., 2013).

properties

IUPAC Name

5,6-diamino-1,3-dipropylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2.ClH/c1-3-5-13-8(12)7(11)9(15)14(6-4-2)10(13)16;/h3-6,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPGKJBUHDOVAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596118
Record name 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione hydrochloride

CAS RN

324002-49-5
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dipropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=324002-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Diamino-1,3-dipropylpyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-diamino-1,3-dipropyl-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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